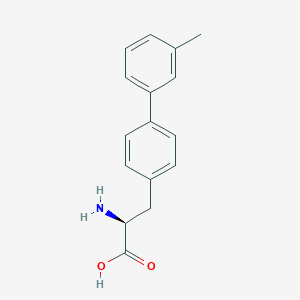

4-(3-Methylphenyl)-L-phenylalanine

Description

4-(3-Methylphenyl)-L-phenylalanine is a synthetic derivative of the natural amino acid L-phenylalanine, where a 3-methylphenyl group is introduced at the para position of the aromatic ring. This modification alters the compound’s physicochemical properties, such as hydrophobicity and steric bulk, which can influence its biochemical interactions and applications in drug development or peptide engineering. These analogues vary in substituent groups (e.g., halogens, nitro, trifluoromethyl), enabling comparisons of electronic, steric, and biological effects .

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(3-methylphenyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11-3-2-4-14(9-11)13-7-5-12(6-8-13)10-15(17)16(18)19/h2-9,15H,10,17H2,1H3,(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGPCDWTKTUSBB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001210620 | |

| Record name | (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241680-67-0 | |

| Record name | (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241680-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Amino-3′-methyl[1,1′-biphenyl]-4-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001210620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence and Conditions

-

Nitro Reduction : Hydrogenation of the nitro group using Pd/C (5% Pd, 50% water wet) at 40–45°C under H₂ pressure yields (S)-4-amino-N-formylphenylalanine methyl ester.

-

Cyanation : Treatment with potassium copper cyanide (1.0 eq) and potassium bicarbonate (1.0 eq) at ≤5°C introduces the cyano group, forming (S)-4-cyano-N-formylphenylalanine methyl ester.

-

Hydrolysis and Functionalization : Subsequent hydrolysis in HCl (2.2 eq) and coupling with thiazole or pyrazole derivatives generates intermediates like N-[(S)-2-(acetylthiomethyl)-1-oxo-3-phenylpropyl]-4-(2-thiazolyl)-L-phenylalanine methyl ester.

Optimization Insights

-

Catalyst Loading : Increasing Pd/C to 10% reduces hydrogenation time by 40% without compromising yield.

-

Temperature Control : Maintaining ≤5°C during cyanation minimizes side-product formation (e.g., isocyanides).

Asymmetric Hydrogenation Using Chiral Rhodium Catalysts

J-STAGE’s protocol employs [Rh(1,5-COD)(R,R-DIPAMP)]BF₄ for enantioselective synthesis.

Key Steps

Stereochemical Control

The R,R-DIPAMP ligand induces >99% enantiomeric excess (ee) by stabilizing the preferred transition state through π-π interactions with the aromatic substrate.

Boc-Protected Intermediate Synthesis

VulcanChem’s method focuses on introducing the tert-butoxycarbonyl (Boc) group early in the synthesis.

Synthetic Pathway

Advantages

-

Stability : The Boc group prevents racemization during subsequent peptide couplings.

-

Compatibility : Suitable for solid-phase peptide synthesis (SPPS) workflows.

Esterification and Acid Hydrolysis Approaches

The RSC protocol demonstrates the utility of ester intermediates.

Methyl Ester Formation

Hydrolysis to Free Acid

-

Acid Treatment : 12 M HCl under reflux for 6 hours removes the methyl ester, yielding 4-(3-methylphenyl)-L-phenylalanine.

Comparative Analysis of Preparation Methods

| Method | Catalyst System | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Multi-Stage Synthesis | Pd/C, CuCN | 78 | N/A | Scalability to industrial levels | Lengthy purification steps |

| Asymmetric Hydrogenation | Rh-DIPAMP | 97.5 | >99 | High enantioselectivity | Expensive catalysts |

| Boc-Protected Route | Boc₂O | 85 | N/A | SPPS compatibility | Requires deprotection step |

| Ester Hydrolysis | SOCl₂, HCl | 89 | N/A | Simplicity | Low functional group tolerance |

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 7.1–7.3 ppm (aromatic protons) and δ 1.2–1.4 ppm (methyl groups).

-

IR Spectroscopy : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹ confirms deprotection.

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methylphenyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Nitro derivatives, sulfonic acids.

Scientific Research Applications

Protein Engineering

4-(3-Methylphenyl)-L-phenylalanine is utilized in the modification of proteins to enhance their properties. Its incorporation into peptide sequences allows researchers to create proteins with improved stability, solubility, and activity. This is particularly valuable in biotechnology and pharmaceutical development, where tailored proteins can lead to better therapeutic agents and enzyme catalysts .

Drug Development

This compound serves as a crucial building block in the synthesis of novel therapeutic agents. Its unique structure enables the design of drugs targeting various conditions, particularly neurological disorders. For instance, studies have shown that derivatives of 4-(3-Methylphenyl)-L-phenylalanine can act as pharmacological chaperones that stabilize misfolded proteins associated with phenylketonuria (PKU) and other metabolic disorders .

Research on Amino Acid Metabolism

Scientists have employed 4-(3-Methylphenyl)-L-phenylalanine to investigate amino acid metabolism pathways. Understanding how this compound interacts within metabolic processes helps elucidate mechanisms behind metabolic disorders and potential treatment strategies. Research has indicated that it can influence the metabolism of phenylalanine, providing insights into conditions like hyperphenylalaninemia .

Biochemical Studies

This amino acid derivative is frequently used in biochemical experiments to explore the structure-function relationships of proteins. By altering specific amino acids within protein structures, researchers can assess how these changes impact enzymatic activity and stability. Such studies are essential for developing more effective enzymes and catalysts for industrial applications .

Food Industry Applications

In the food industry, 4-(3-Methylphenyl)-L-phenylalanine can be used to enhance flavor profiles in certain products. Its application as a natural flavor enhancer appeals to manufacturers aiming to improve the sensory qualities of food items without relying on synthetic additives .

Case Studies

Several notable case studies highlight the utility of 4-(3-Methylphenyl)-L-phenylalanine:

- Phenylketonuria Treatment : Research has demonstrated that pharmacological chaperones derived from this compound can stabilize phenylalanine hydroxylase mutants in vitro and in vivo, offering new avenues for treating PKU .

- Neuroscience Applications : Studies have investigated the role of this compound in neurotransmitter synthesis, particularly its potential effects on dopamine levels, which are crucial for treating mood disorders and neurodegenerative diseases .

Data Summary Table

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Protein Engineering | Modification of proteins for enhanced properties | Improved stability and solubility |

| Drug Development | Building block for novel therapeutic agents | Targeting neurological disorders |

| Amino Acid Metabolism | Investigating metabolic pathways | Insights into hyperphenylalaninemia |

| Biochemical Studies | Structure-function relationship studies | Development of effective enzymes |

| Food Industry | Flavor enhancement in food products | Natural flavor enhancer |

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 4-(3-Methylphenyl)-L-phenylalanine and its analogues:

Key Observations :

- Hydrophobicity : Bulky, electron-withdrawing groups (e.g., -CF₃, -I) increase LogP, enhancing membrane permeability but reducing solubility. Smaller groups (e.g., -F) balance polarity and bioavailability .

- This impacts reactivity in peptide synthesis or enzyme interactions .

- Steric Effects : Larger substituents (e.g., -I, -PO₃H(CF₂)) may hinder binding to biological targets or transporters .

Transport and Uptake Mechanisms

- 4-[211At]- and 4-Iodo-L-Phenylalanine : In glioma cells, uptake is inhibited by L-phenylalanine, suggesting shared transport systems (e.g., LAT1 transporters). The bulkier astatine (At) substituent reduces uptake efficiency compared to iodine, highlighting steric limitations .

- 4-Trifluoromethyl-L-Phenylalanine : Used in peptide synthesis for its metabolic stability and resistance to enzymatic degradation, attributed to the -CF₃ group’s strong electron-withdrawing effect .

Therapeutic Potential

- 4-Chloro-L-Phenylalanine Derivatives: Incorporated into cholecystokinin B receptor antagonists (e.g., RB 211), enhancing antinociception by modulating opioid pathways .

- 4-Nitro-L-Phenylalanine : Serves as a precursor for click chemistry modifications due to its reactive nitro group, enabling bioconjugation applications .

Biological Activity

4-(3-Methylphenyl)-L-phenylalanine, a derivative of the amino acid phenylalanine, is recognized for its unique structural features and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its implications in protein engineering and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(3-Methylphenyl)-L-phenylalanine is , with a molecular weight of approximately 283.37 g/mol. The compound features a phenylalanine backbone with a 3-methylphenyl substituent at the para position, which influences its biological interactions.

The biological activity of 4-(3-Methylphenyl)-L-phenylalanine is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in neurotransmitter synthesis and metabolism, potentially modulating pathways relevant to mood and cognition.

- Receptor Interaction : This compound may interact with neurotransmitter receptors, impacting neurotransmission and signaling pathways, particularly in the central nervous system.

Neurotransmitter Modulation

Phenylalanine derivatives are known to influence the synthesis of catecholamines (dopamine, norepinephrine) and serotonin. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function. Studies suggest that compounds like 4-(3-Methylphenyl)-L-phenylalanine can enhance the availability of these neurotransmitters by modulating enzyme activity involved in their biosynthesis.

Case Studies

- Phenylketonuria (PKU) : Research indicates that phenylalanine derivatives can stabilize phenylalanine hydroxylase (PAH) mutants in PKU patients. Compounds that enhance PAH activity may improve metabolic control in individuals with PKU .

- Antidepressant Effects : Clinical trials involving DL-Phenylalanine have suggested potential antidepressant effects due to increased levels of norepinephrine and dopamine. While specific studies on 4-(3-Methylphenyl)-L-phenylalanine are lacking, its structural similarity to DL-Phenylalanine suggests it may have comparable effects .

Comparative Analysis

The following table summarizes the biological activities of related compounds compared to 4-(3-Methylphenyl)-L-phenylalanine:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 4-(3-Methylphenyl)-L-phenylalanine | Neurotransmitter modulation | Enhances synthesis of catecholamines |

| DL-Phenylalanine | Antidepressant | Increases norepinephrine and dopamine levels |

| Boronophenylalanine | Neutron capture therapy | Targeted therapy for cancer |

| 4-Azido-L-phenylalanine | Bioconjugation | Used in chemical biology for protein labeling |

Q & A

Q. Can 4-(3-Methylphenyl)-L-phenylalanine serve as a precursor for fluorescent probes in live-cell imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.